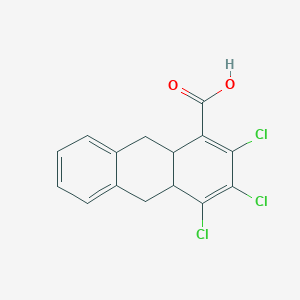
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid is a complex organic compound characterized by its trichlorinated anthracene structure
Preparation Methods
The synthesis of 2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid typically involves multiple steps. One common method includes the chlorination of anthracene derivatives under controlled conditions. The process often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions, including temperature and solvent choice, are crucial to ensure selective chlorination at the desired positions .
Chemical Reactions Analysis
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Scientific Research Applications
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trichlorinated structure allows it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and derivative used .
Comparison with Similar Compounds
2,3,4-Trichloro-4A,9,9A,10-tetrahydroanthracene-1-carboxylic acid can be compared with other chlorinated anthracene derivatives:
1,2,3,4,5,6,7,8-Octafluoro-4a,9,9a,10-tetrahydroanthracene: This compound has fluorine atoms instead of chlorine, leading to different chemical reactivity and applications.
1,2,3,4-Tetrahydroanthracene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2-((5’- (3’ and/or 4’-substituted)isoxazoyl)methylidene)-3,4,10-trioxo-1,2,3,4,4a,9,9a,10-octahydroanthracenes:
Properties
CAS No. |
64340-71-2 |
|---|---|
Molecular Formula |
C15H11Cl3O2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
2,3,4-trichloro-4a,9,9a,10-tetrahydroanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H11Cl3O2/c16-12-10-6-8-4-2-1-3-7(8)5-9(10)11(15(19)20)13(17)14(12)18/h1-4,9-10H,5-6H2,(H,19,20) |
InChI Key |
VJVODJICBXOSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC3=CC=CC=C31)C(=C(C(=C2C(=O)O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


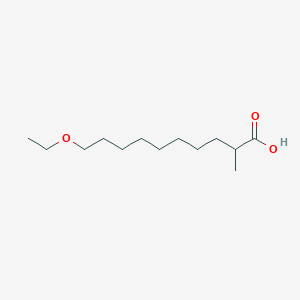
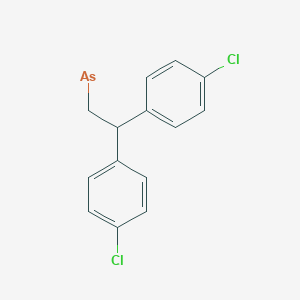
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
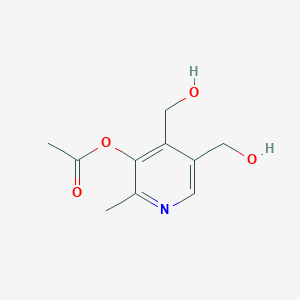
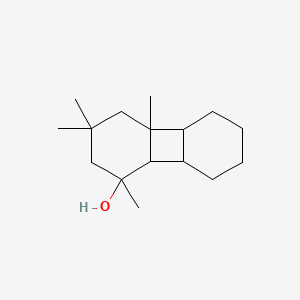
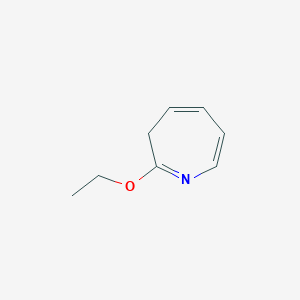
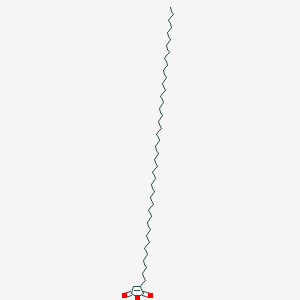

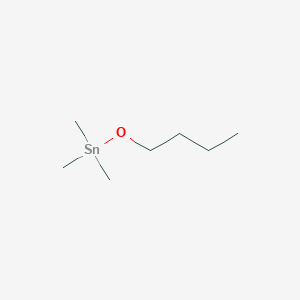

![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
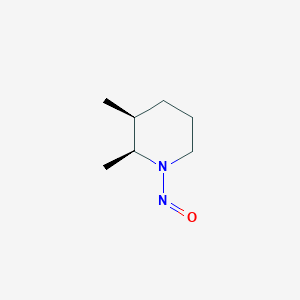
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
